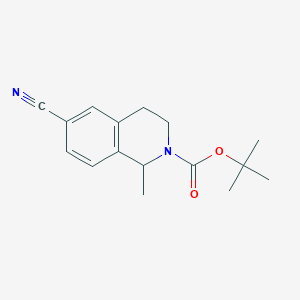
tert-Butyl 6-cyano-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Esterification: The carboxylate ester group can be formed through esterification reactions using alcohols and carboxylic acids under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalysis may be employed.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to primary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or cardiovascular conditions.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-quinolinecarboxylate: Similar structure but with a quinoline core.
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.
Uniqueness
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, ester functionality, and isoquinoline core make it a versatile compound for various applications.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 6-cyano-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-11-14-6-5-12(10-17)9-13(14)7-8-18(11)15(19)20-16(2,3)4/h5-6,9,11H,7-8H2,1-4H3 |
InChI Key |
IQKTWEIEDMWEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















